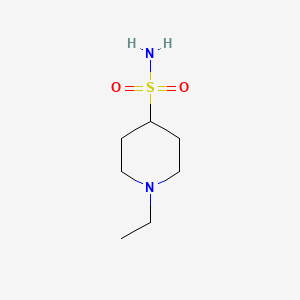

1-Ethylpiperidine-4-sulfonamide

Description

Overview of the Piperidine-Sulfonamide Scaffold in Academic Research

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. nih.gov It is the most common nitrogen-containing heterocyclic ring system found in drugs approved by the U.S. FDA. nih.gov The inclusion of a piperidine scaffold in a molecule can modulate its physicochemical properties, such as pKa, logD, and logP, which in turn can enhance biological activity, selectivity, and pharmacokinetic properties. researchgate.net

When combined with a sulfonamide group (-SO2NH2), the resulting piperidine-sulfonamide scaffold becomes a versatile pharmacophore. nih.gov This combination has been explored in the development of a wide range of biologically active compounds. For instance, some piperidine derivatives containing a sulfonamide unit have demonstrated notable bioactivity. nih.gov The sulfonamide group itself is a cornerstone of medicinal chemistry, known for its role in a variety of therapeutic areas. ajchem-b.comajchem-b.com

Significance of Sulfonamide Derivatives in Chemical Biology and Medicinal Chemistry Research

Sulfonamides, or sulfa drugs, were the first class of antimicrobial agents to be widely used systemically and have played a pivotal role in the treatment of bacterial infections. ajchem-b.comajchem-b.com Their mechanism of action often involves acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.govijpsjournal.com This inhibition disrupts DNA replication and hinders bacterial growth. nih.gov

Beyond their antibacterial properties, sulfonamide derivatives have a broad spectrum of biological activities, including antifungal, antiviral, anticancer, anti-inflammatory, and diuretic effects. ajchem-b.comtandfonline.comresearchgate.net This wide range of applications has made them a focal point of research in medicinal chemistry. researchgate.net Scientists have developed numerous sulfonamide-containing compounds targeting various enzymes and receptors. For example, certain sulfonamide derivatives act as potent inhibitors of carbonic anhydrases, which are implicated in conditions like glaucoma and certain types of cancer. ajchem-b.comajchem-b.com The versatility and established therapeutic potential of the sulfonamide functional group continue to drive its incorporation into new drug candidates. ajchem-b.comajchem-b.com

Current Research Landscape Pertaining to 1-Ethylpiperidine-4-sulfonamide and Related Analogs

While specific research exclusively focused on 1-Ethylpiperidine-4-sulfonamide is not extensively detailed in publicly available literature, the broader class of N-substituted piperidine-4-sulfonamides and related structures is an active area of investigation. The chemical structure of 1-Ethylpiperidine-4-sulfonamide features an ethyl group attached to the nitrogen atom of the piperidine ring. This N-substitution is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.

Research into related analogs provides insights into the potential applications of 1-Ethylpiperidine-4-sulfonamide. For example, studies on various 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have shown them to be potent inhibitors of human carbonic anhydrase (hCA) isoforms, with some exhibiting selectivity for tumor-associated isoforms like hCA IX and XII. nih.gov Another study focused on the synthesis of novel sulfonamide derivatives containing a piperidine moiety as potential bactericides for managing plant bacterial diseases. nih.gov

The synthesis of such compounds often involves the reaction of a sulfonyl chloride with an appropriate amine. nih.govresearchgate.net For instance, the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate involves the coupling of 4-sulfamoylbenzoic acid with ethyl piperidine-4-carboxylate. nih.gov This key intermediate can then be further modified to create a library of derivatives. nih.gov

The exploration of pyrazolopiperidine scaffolds linked to a sulfonamide has also led to the discovery of potent gamma-secretase inhibitors, which have been investigated for their potential in treating Alzheimer's disease. nih.gov These examples highlight the diverse therapeutic targets that can be addressed by molecules containing the piperidine-sulfonamide scaffold.

Below is a table summarizing some related compounds and their areas of research:

| Compound Class | Research Focus |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase Inhibitors nih.gov |

| Sulfonamide Derivatives with a Piperidine Moiety | Plant Bactericides nih.gov |

| Sulfonamide-Pyrazolopiperidine Series | Gamma-Secretase Inhibitors nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpiperidine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-2-9-5-3-7(4-6-9)12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGBNMNANZFYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Ethylpiperidine 4 Sulfonamide and Its Derivatives

Direct Synthesis Approaches for 1-Ethylpiperidine-4-sulfonamide

The direct synthesis of 1-ethylpiperidine-4-sulfonamide can be envisioned through the formation of the sulfonamide bond on a pre-existing 1-ethylpiperidine (B146950) core. This approach is contingent on the availability of suitable starting materials and effective sulfonylation methods.

Sulfonylation Reactions Utilizing Tertiary Amines as Substrates

The direct C-H sulfonylation of a saturated heterocyclic ring like 1-ethylpiperidine at a specific position presents a significant synthetic challenge. While methods for the direct C-H sulfonylation of nitrogen-containing heteroaromatics have been developed, these are not readily transferable to saturated systems like piperidine (B6355638). chemrxiv.org A more plausible, albeit indirect, approach would involve the synthesis of an intermediate such as 1-ethylpiperidine-4-sulfonyl chloride, which could then be reacted with an amine source to form the sulfonamide. The synthesis of the requisite sulfonyl chloride is not trivial and would likely involve a multi-step sequence starting from a more readily available piperidine derivative. rsc.orggoogle.comorgsyn.orgorgsyn.org

Alternatively, the synthesis could start from piperidine-4-sulfonic acid, which can be prepared via direct sulfonation of piperidine or through multi-step routes involving functional group interconversions from precursors like piperidine-4-carboxylic acid. The resulting sulfonic acid would then need to be converted to the corresponding sulfonyl chloride before amination. Subsequent N-ethylation would provide the final product.

A general route for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. orgsyn.org In the context of 1-ethylpiperidine-4-sulfonamide, this would hypothetically involve the reaction of 1-ethylpiperidine-4-sulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent.

Table 1: Hypothetical Final Step Synthesis of 1-Ethylpiperidine-4-sulfonamide

| Reactant 1 | Reactant 2 | Product |

| 1-Ethylpiperidine-4-sulfonyl chloride | Ammonia | 1-Ethylpiperidine-4-sulfonamide |

This table represents a hypothetical final step, as the direct synthesis and availability of 1-ethylpiperidine-4-sulfonyl chloride are not widely documented.

Alternative Synthetic Protocols for Sulfonamide Formation

Beyond the classical sulfonyl chloride-amine reaction, alternative methods for sulfonamide synthesis have emerged. One such method involves the use of a sulfinylamine reagent, which can react with organometallic reagents to directly produce primary sulfonamides. medchemexpress.com While this is typically used for aryl or alkyl sulfonamides, its application to a pre-functionalized piperidine ring would depend on the compatibility of the required organometallic intermediate.

Another approach involves the condensation of amines with sulfonyl chlorides under catalyst-free conditions, often in environmentally benign solvents like water, which can offer high yields and selectivity. orgsyn.org Furthermore, novel sulfonamides have been synthesized through the reaction of reduced p-nitrobenzoyl chloride derivatives with various sulfonyl chlorides. sigmaaldrich.com The synthesis of sulfonamides from trimetazidine, a piperazine (B1678402) derivative, has been achieved by reacting it with various sulfonyl chlorides in the presence of triethylamine. nih.gov This highlights a common strategy for N-functionalization of cyclic amines.

Synthesis of Advanced Piperidine-Sulfonamide Scaffolds and Derivatives

An alternative and often more practical approach to complex piperidine-sulfonamides involves constructing the piperidine ring as a key step in the synthetic sequence. This allows for greater control over the substitution pattern and stereochemistry of the final molecule.

Strategies for Piperidine Ring Formation in Sulfonamide Contexts

The formation of the piperidine ring can be achieved through various cyclization strategies. In many cases, the sulfonamide moiety is introduced before, during, or after the ring-forming step. For instance, piperidine, pyrrolidine (B122466), and azetidine (B1206935) sulfonamides have been synthesized as linkers in the design of novel therapeutic agents. dtic.mil The synthesis of novel sulfonamide derivatives containing a piperidine moiety has been reported through substitution and deprotection reactions, yielding a variety of structures with potential applications in agriculture. chemicalbook.com

A common strategy involves the use of piperidones as key intermediates, which can be synthesized through methods like the Dieckmann condensation of substrates derived from the addition of a primary amine to two moles of an alkyl acrylate. nih.gov These piperidones can then be further functionalized to introduce the desired sulfonamide group.

A prevalent method for the synthesis of the piperidine ring is the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov This approach is attractive due to the wide availability of substituted pyridines. The hydrogenation can be carried out using various catalysts, with palladium on carbon (Pd/C) and platinum-based catalysts being common choices. nih.gov The conditions for hydrogenation can be tuned to be compatible with a range of functional groups, including sulfonamides.

For example, the synthesis of 1-ethylpiperidine itself can be achieved by the hydrogenation of 1-acetylpiperidine (B1204225) using a PtV/titania catalyst. This indicates that an N-acyl group can be reduced to an N-alkyl group under hydrogenation conditions.

Table 2: Examples of Piperidine Synthesis via Hydrogenation

| Starting Material | Catalyst/Reagents | Product | Reference |

| Pyridine | Nickel catalyst, 170-200 °C | Piperidine | nih.gov |

| 1-Acetylpiperidine | PtV/titania, H₂, Acetic acid, 130 °C | 1-Ethylpiperidine | |

| Fluoropyridines | Palladium on carbon, H₂ | Fluorinated piperidines | |

| Phenyl pyridine-1(2H)-carboxylate | Rh-catalyst, H₂ | 3-Substituted piperidines | nih.gov |

The chemoselective hydrogenation of pyridine rings in the presence of other reducible groups is also a valuable strategy. For instance, palladium-catalyzed hydrogenation has been used to reduce the pyridine ring while leaving other aromatic systems intact. rsc.org

Radical cyclizations offer a powerful tool for the construction of the piperidine ring. These reactions can proceed under mild conditions and tolerate a variety of functional groups. One approach involves the radical cyclization of cyclic ene sulfonamides, which can lead to the formation of bicyclic imines that can be further transformed into piperidine derivatives.

Intramolecular radical C-H amination provides another route to piperidines. For example, the cyclization of linear amino-aldehydes can be mediated by a cobalt(II) catalyst. rsc.org Copper-catalyzed radical cyclization has also been employed for the synthesis of piperidines via a 1,6-hydrogen atom transfer mechanism. rsc.org These radical-mediated approaches are particularly useful for creating complex, substituted piperidine scaffolds.

Multicomponent Reaction Protocols for Piperidine Assembly

The piperidine scaffold, a cornerstone in medicinal chemistry, can be efficiently constructed through multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single synthetic operation. nih.gov These reactions are powerful tools for generating chemical libraries with high structural diversity. nih.gov One notable MCR for assembling highly substituted piperidines is the Ugi four-component reaction (Ugi-4CR). nih.gov This strategy involves the reaction of an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid. nih.gov The Ugi-4CR methodology facilitates the one-step synthesis of 1,4,4-trisubstituted piperidines, offering a convergent and efficient route to complex piperidine cores that can be further elaborated to target structures like 1-ethylpiperidine-4-sulfonamide derivatives. nih.gov

Another relevant MCR is the Strecker reaction, which provides a pathway to α-aminonitriles, key precursors for 4-aminopiperidine (B84694) derivatives. nih.gov For instance, the reaction of an N-substituted-4-piperidinone with an amine (like aniline) and trimethylsilyl (B98337) cyanide can furnish a 4-amino-4-cyano-piperidine intermediate. nih.gov This intermediate is a versatile synthon that can be transformed into various functionalized piperidines. The inherent efficiency and atom economy of MCRs make them an attractive approach for the rapid synthesis of complex piperidine-based molecules. nih.govnih.gov

Derivatization of Piperidine-Sulfonamide Core Structures

Amide Coupling Reactions for Extended Scaffolds

Amide bond formation is a fundamental transformation for extending and modifying the piperidine-sulfonamide framework. A common strategy involves the coupling of a piperidine-containing fragment with a carboxylic acid. For example, the key intermediate ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate can be synthesized via an amide coupling reaction between 4-sulfamoylbenzoic acid and ethyl piperidine-4-carboxylate. mdpi.comresearchgate.net This condensation is typically achieved using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt) in an anhydrous solvent like acetonitrile. mdpi.comresearchgate.net

A general protocol for amide coupling, particularly effective for electron-deficient or sterically hindered amines, utilizes a combination of EDCI and 4-dimethylaminopyridine (B28879) (DMAP), with a catalytic amount of HOBt. nih.gov The reaction likely proceeds through a highly reactive HOBt ester intermediate, which is then activated by DMAP to form an acyliminium ion that readily reacts with the amine. nih.gov This method is broadly applicable for creating a diverse range of functionalized amide derivatives. nih.gov

Table 1: Reagents for Amide Coupling Reactions

| Coupling Reagent | Additive/Base | Solvent | Application Example | Reference |

|---|---|---|---|---|

| EDCI | HOBt | Acetonitrile | Synthesis of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate | mdpi.com, researchgate.net |

| EDCI | DMAP, HOBt (cat.), DIPEA | Acetonitrile | General coupling for electron-deficient amines | nih.gov |

| HATU | DIPEA | DMF | Coupling of Boc-protected valine with an aromatic amine | nih.gov |

Hydrazide and Hydrazinocarbonyl Linkage Formations

The derivatization of piperidine-sulfonamide core structures can be extended through the formation of hydrazide and hydrazinocarbonyl linkages. These functional groups serve as versatile handles for further molecular elaboration. A straightforward method to introduce a hydrazide moiety is through the hydrazinolysis of a corresponding ester. mdpi.comresearchgate.net

For instance, the ethyl ester intermediate, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, can be converted into its corresponding hydrazide, 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide. mdpi.comresearchgate.net This transformation is typically accomplished by refluxing the ester with an excess of hydrazine (B178648) hydrate in a suitable solvent, such as absolute ethanol. mdpi.comresearchgate.net The resulting hydrazide is a key building block for synthesizing more complex structures, including urea (B33335) and thiourea (B124793) conjugates. mdpi.com

Synthesis of Urea and Thiourea Conjugates

The piperidine-sulfonamide scaffold can be further diversified by incorporating urea and thiourea functionalities. These groups are often introduced by reacting a nucleophilic amine or hydrazide precursor with an isocyanate or isothiocyanate, respectively. mdpi.comnih.gov Following the synthesis of 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide, this hydrazide intermediate serves as the nucleophile for subsequent reactions. mdpi.comresearchgate.net

By reacting the hydrazide with a variety of substituted isocyanates or isothiocyanates in a solvent like absolute ethanol, a library of N-substituted urea and thiourea derivatives can be generated. mdpi.comnih.gov This approach allows for systematic structural modifications to explore structure-activity relationships. mdpi.com Alternative methods, such as mechanochemical ball milling, have also been developed for the solvent-free synthesis of sulfonylureas from a sulfonamide and an isocyanate, offering a greener approach to these compounds. beilstein-journals.org

Table 2: Synthesis of Urea and Thiourea Derivatives from a Piperidine-Sulfonamide-Hydrazide Precursor

| Precursor | Reagent | Linkage Formed | Product Class | Reference |

|---|---|---|---|---|

| 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide | Substituted Isocyanate (R-NCO) | Hydrazinocarbonyl-Ureido | Urea Derivatives | mdpi.com, researchgate.net |

| 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide | Substituted Isothiocyanate (R-NCS) | Hydrazinocarbonyl-Thioureido | Thiourea Derivatives | mdpi.com, researchgate.net |

Incorporation of Diverse Substituents onto the Piperidine-Sulfonamide Framework

Creating a library of analogs from a core scaffold is crucial in chemical and pharmaceutical research. For the piperidine-sulfonamide framework, diversity can be introduced at several positions. Synthetic strategies often focus on modifying substituents on the piperidine nitrogen and the sulfonamide group. nih.govnih.gov

One approach involves preparing a series of sulfanilamide (B372717) derivatives containing a piperidine fragment and then systematically altering the substituents. nih.gov For example, different alkyl or aryl groups can be introduced on the piperidine nitrogen, while the aromatic ring of the sulfanilamide can be varied to modulate electronic and steric properties. nih.gov Multicomponent reactions, such as the Ugi-4CR, are particularly powerful for generating diversity from the ground up, allowing for the incorporation of varied substituents at up to five different points on the piperidine scaffold in a single step. nih.gov Furthermore, novel electrochemical methods, such as dehydrogenative sulfonylation, offer new pathways for adding substituents to nitrogen heterocycles. acs.org

Stereoselective Synthesis Considerations for Piperidine-Sulfonamide Analogs

The synthesis of piperidine-sulfonamide analogs with specific stereochemistry is critical, as different stereoisomers can exhibit distinct biological activities. Stereocontrol in piperidine synthesis can be achieved through various methods, including the hydrogenation of substituted pyridine precursors. whiterose.ac.uk The catalytic hydrogenation of pyridines often leads to the formation of cis-substituted piperidines as the major diastereomer. whiterose.ac.uk These cis-isomers can then be converted to their trans-diastereoisomers through controlled epimerization techniques. whiterose.ac.uk

Modern synthetic approaches have expanded the toolbox for stereoselective piperidine synthesis. nih.gov These include cascade reactions catalyzed by transition metals like palladium or rhodium, as well as the use of organocatalysts. nih.gov For example, the diastereoselective reduction of substituted pyridines can be accomplished using boron ions in the presence of hydrosilanes. nih.gov Additionally, diastereoselective lithiation followed by trapping with an electrophile provides another route to access specific trans-piperidine isomers. whiterose.ac.uk Applying these stereoselective strategies to the synthesis of the piperidine core of 1-ethylpiperidine-4-sulfonamide would enable the preparation of enantiomerically pure or diastereomerically enriched analogs for detailed biological evaluation.

Computational Chemistry and Molecular Modeling Studies of 1 Ethylpiperidine 4 Sulfonamide and Analogs

Quantum Chemical Investigations of Piperidine-Sulfonamide Structures

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become central to the study of sulfonamide derivatives. These methods allow for a detailed examination of molecular properties at the electronic level, providing a foundational understanding of the molecule's behavior.

DFT has proven to be a robust method for investigating the structural and energetic properties of piperidine-sulfonamide derivatives. researchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, electronic distributions, and energetic stabilities, often showing strong agreement with experimental data derived from techniques like X-ray crystallography and NMR spectroscopy. nih.govnih.gov

A key application of DFT is the characterization of a molecule's electronic structure, primarily through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental descriptors of molecular reactivity and stability. nih.gov

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily polarized and therefore more chemically reactive. nih.gov Computational studies on piperidine-sulfonamide analogs investigate these electronic properties to predict their behavior. For instance, calculations performed on related benzenesulfonamide (B165840) structures provide insights into the electronic parameters that govern their activity. researchgate.net

Table 1: Representative Electronic Properties of a Sulfonamide Analog Calculated via DFT

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -7.15 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 5.17 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. |

| Ionization Potential (I) | 7.15 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.98 | The energy released when an electron is added to the molecule. |

Note: Data is illustrative and based on calculations for analogous sulfonamide structures. Actual values for 1-Ethylpiperidine-4-sulfonamide would require specific calculation.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net Theoretical frequencies are calculated and then often scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra. researchgate.net This correlation serves as a powerful validation of the computed molecular geometry.

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of bonds. mdpi.com For piperidine-sulfonamide analogs, studies have successfully assigned key vibrational modes, including the characteristic symmetric and asymmetric stretches of the sulfonyl (SO₂) group and the S-N bond stretch. researchgate.netmdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Piperidine-Sulfonamide Analog

| Assignment (Vibrational Mode) | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3250 | 3245 |

| C-H Stretch (Aromatic) | 3100 | 3095 |

| C-H Stretch (Aliphatic) | 2950 | 2948 |

| SO₂ Asymmetric Stretch | 1330 | 1325 |

| SO₂ Symmetric Stretch | 1160 | 1155 |

| S-N Stretch | 931 | 847 |

Note: Data is compiled from representative studies on sulfonamide analogs and demonstrates the typical correlation achieved. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density within a molecule. youtube.com These interactions are crucial for understanding molecular stability. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

In piperidine-sulfonamide structures, significant hyperconjugative interactions can occur between lone pair orbitals (e.g., on nitrogen and oxygen atoms) and antibonding orbitals (e.g., σ* or π* orbitals). researchgate.netnih.gov For example, the delocalization of a nitrogen lone pair (LP) into an adjacent anti-bonding C-C or C-S orbital contributes to the stability of the molecule. The anomeric effect, a stereoelectronic effect involving the interaction between a heteroatom's lone pair and an adjacent σ* orbital, can also be critical in determining the conformational preferences of the piperidine (B6355638) ring. rsc.orgrsc.org

Table 3: Significant Second-Order Perturbation Energies (E(2)) from NBO Analysis of a Sulfonamide Analog

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) on SO₂ | σ* (S-N) | 5.8 | Hyperconjugation |

| LP (N) on Piperidine | σ* (C-C) | 4.2 | Hyperconjugation |

| σ (C-H) | σ* (C-N) | 2.5 | Hyperconjugation |

Note: The values are illustrative of typical interactions found in related sulfonamide structures. researchgate.net

DFT calculations enable the prediction of molecular reactivity through the analysis of various electronic descriptors. Molecular Electrostatic Potential (MEP) maps are particularly useful, as they visualize the charge distribution across the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For piperidine-sulfonamides, the MEP surface typically shows a strong negative potential around the oxygen atoms of the sulfonamide group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom on the sulfonamide nitrogen often represents a site of positive potential. Such analyses are critical for predicting how the molecule will interact with biological targets. nih.govmdpi.com

While quantum chemical methods provide static pictures of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD is a computational technique that simulates the physical movements of atoms and molecules, governed by a force field that approximates the potential energy of the system.

For a flexible molecule like 1-Ethylpiperidine-4-sulfonamide, which contains a piperidine ring known to adopt different conformations (e.g., chair, boat, twist-boat), MD simulations are essential. nih.gov These simulations can explore the conformational landscape, identify the most stable conformers, and analyze the stability of the molecule's interactions with its environment, such as a protein binding pocket. rsc.org By tracking the trajectory of the molecule over nanoseconds, researchers can assess the stability of specific conformations and the persistence of key intermolecular interactions, like hydrogen bonds. nih.govnih.gov

Density Functional Theory (DFT) Applications in Structural Elucidation and Energetics

Ligand-Target Interaction Studies via In Silico Methods

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become indispensable tools in modern drug discovery. These computational techniques provide profound insights into how a ligand, such as 1-ethylpiperidine-4-sulfonamide or its analogs, might interact with its biological target at a molecular level. By simulating these interactions, researchers can predict the binding mode and affinity of a compound, identify key amino acid residues crucial for binding, and develop models that correlate a molecule's structure with its biological activity. This knowledge is pivotal for the rational design and optimization of new therapeutic agents.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This technique is frequently used to understand how a drug-like molecule, such as a sulfonamide derivative, might fit into the active site of a protein. The primary goals of molecular docking are to predict the binding conformation and to estimate the binding affinity, which is often represented as a scoring function or binding energy value. semanticscholar.org

Studies on analogs of 1-ethylpiperidine-4-sulfonamide have successfully employed molecular docking to elucidate their binding mechanisms with various protein targets. For instance, research on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which share a core structure with 1-ethylpiperidine-4-sulfonamide, utilized molecular docking to understand their inhibition of human carbonic anhydrase (hCA) isoforms. nih.gov Similarly, docking studies on other piperidine-derived sulfonamides have been conducted to investigate their potential as antidiabetic agents by predicting their interactions with insulin-inhibiting protein receptors. researchgate.net

A critical outcome of molecular docking simulations is the identification of specific amino acid residues within the target's binding site that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the stability of the ligand-protein complex.

For a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, docking studies revealed that the benzenesulfonamide portion of the molecules inserts deeply into the active site of human carbonic anhydrase (hCA). nih.gov The sulfonamide group itself was found to coordinate with the essential Zn(II) ion in the active site, an interaction stabilized by hydrogen bonds with the side chain of the amino acid Threonine 199 (Thr199) . nih.gov Furthermore, the benzene (B151609) ring of the sulfonamide moiety was observed to engage in hydrophobic interactions with Valine 121 (V121) and Leucine 198 (L198) . nih.gov

In a separate study on novel piperidine pentanamide-derived sulfonamides, molecular docking simulations showed that these compounds fit snugly into the binding sites of insulin-inhibiting protein receptors. researchgate.net While the specific interacting residues were not detailed in the abstract, the tight fit implies a network of favorable interactions. For other ethylated sulfonamides, docking studies against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have also been used to visualize the interactions between the inhibitors and the target enzymes. researchgate.net

The table below summarizes key interacting residues identified in docking studies of analogous sulfonamide compounds.

| Compound Class | Target Protein | Key Interacting Amino Acid Residues | Reference |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Human Carbonic Anhydrase (hCA) | Thr199, V121, L198 | nih.gov |

| Piperazine (B1678402) sulfonamide derivatives | Dipeptidyl peptidase-IV (DPP-IV) | R125, E205, E206, F357, K554, W629, Y631, Y662, R669 | srce.hr |

| Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate | Human Acetylcholinesterase (hAChE) | Not explicitly named, but binding observed | acgpubs.org |

Beyond identifying the binding pose, molecular docking provides an estimation of the binding affinity, often expressed in kcal/mol. A more negative value typically indicates a stronger predicted binding. These predicted affinities are valuable for ranking potential drug candidates before undertaking more resource-intensive experimental testing.

For instance, in the investigation of piperidine pentanamide-derived sulfonamides as potential antidiabetic agents, the compounds exhibited average binding affinities of -6.6 to -6.9 kcal/mol with their target protein. researchgate.net Another study on ethyl piperidine-1-carboxylate derivative Schiff bases, which also contain the piperidine scaffold, reported binding energies against human acetylcholinesterase. acgpubs.org One of the synthesized compounds showed a binding energy of -7.52 kcal/mol, which was noted to be stronger than that of the reference drug Tacrine (-7.48 kcal/mol). acgpubs.org

The table below presents examples of binding affinities obtained from molecular docking studies of analogous compounds.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| 3-Methyl-2-(4-methylphenylsulfonamido)-N-(2-oxo-2(piperidin-1-yl) ethyl) pentanamide (B147674) (MMOPEP) | Insulin (B600854) inhibiting protein receptor (7m17) | -6.9 | researchgate.net |

| 3-Methyl-N-(2-oxo-2-(piperidin-1-yl)ethyl))-2-(phenylsulfonamido)pentanamide (MOPEPP) | Insulin inhibiting protein receptor (7m17) | -6.6 | researchgate.net |

| 3-Methyl-2-(4-nitrophenylsulfonamido)-N-(2-oxo-2-(piperidin-1-yl)ethyl)pentanamide (MNOPEP) | Insulin inhibiting protein receptor (7m17) | -6.7 | researchgate.net |

| Ethyl (E)-4-((pyridin-4-ylimino)methyl)piperidine-1-carboxylate (Compound 16) | Human Acetylcholinesterase (7XN1) | -7.52 | acgpubs.org |

| Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate (Compound 14) | Human Acetylcholinesterase (7XN1) | -7.34 | acgpubs.org |

| Ethyl (E)-4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylate (Compound 15) | Human Acetylcholinesterase (7XN1) | -7.41 | acgpubs.org |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. The "structure" is represented by calculated molecular descriptors, while the "activity" is the experimentally measured biological effect.

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the QSAR concept by considering the 3D properties of molecules. These models are built by aligning a series of molecules with known activities and then correlating their 3D steric and electrostatic fields with their biological activities.

While a specific 3D-QSAR model for 1-ethylpiperidine-4-sulfonamide was not found, studies on analogous sulfonamide series demonstrate the utility of this approach. For example, a QSAR model was developed for a series of EPAC-specific sulfonamide modulators. nih.gov This model, created using a multiple linear regression approach, yielded high correlation coefficients between the actual and predicted affinities for both the training and test sets, indicating its robustness and predictive power. nih.gov Such a validated model can then be used to predict the affinities of new, unsynthesized compounds that share a similar chemical scaffold, thereby guiding further synthetic efforts toward more potent molecules. nih.gov

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to be recognized by a specific biological target and to elicit a particular biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. scispace.com

For sulfonamide-containing compounds, pharmacophore models have been developed to understand their interaction with targets like the 5-HT7 serotonin (B10506) receptor. scispace.comnih.gov One such model for 5-HT7 antagonists identified three essential hydrogen bond acceptor regions (HBA1, HBA2, HBA3) surrounding a large hydrophobic area (HYD1). scispace.com The model also included two hydrophobic/aromatic regions (HYD/AR1 and HYD/AR2). scispace.com The sulfonamide group present in many selective 5-HT7 receptor ligands is thought to satisfy one of the crucial hydrogen bond acceptor features of the pharmacophore. scispace.com

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, helps to identify novel molecules that match the pharmacophore and are therefore likely to be active at the target of interest, significantly accelerating the initial stages of drug discovery. scispace.com

Structure Activity Relationship Sar Studies of Piperidine Sulfonamide Compounds

Correlations between Structural Modifications and Biological Potency

The biological potency of piperidine-sulfonamide compounds is intricately linked to their structural architecture. Modifications at various positions of the piperidine (B6355638) ring and the sulfonamide moiety can lead to significant changes in activity.

A study on a series of novel sulfonamide derivatives containing a piperidine moiety revealed their potential as antibacterial agents against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). The in vitro antibacterial assays demonstrated that these compounds exhibited excellent potency, with EC50 values ranging from 2.65 to 11.83 µg/mL against Xoo and 4.74 to 21.26 µg/mL against Xac. nih.gov One of the key findings was the crucial role of the benzene (B151609) ring attached to the sulfonamide group. Replacing the benzene ring with a heterocycle resulted in a dramatic decrease in antibacterial activity, indicating the importance of the aromatic nature and substitution pattern of this ring for biological function. nih.gov

In another study focusing on α-amylase inhibition for potential type 2 diabetes treatment, a series of piperazine (B1678402) sulfonamide analogs were synthesized and evaluated. These compounds showed varying degrees of inhibitory activity, with IC50 values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM. nih.gov This highlights that even subtle changes in the substituents on the sulfonamide or the heterocyclic ring can significantly impact the inhibitory potency against a specific enzyme target.

The following table presents the antibacterial activity of some piperidine-sulfonamide derivatives against Xoo and Xac:

| Compound | Substituent (R) on Benzene Ring | EC50 (µg/mL) vs. Xoo | EC50 (µg/mL) vs. Xac |

| A1 | H | 6.84 | 14.73 |

| A2 | 2-F | 4.37 | 8.15 |

| A3 | 3-F | 5.12 | 10.29 |

| A4 | 4-F | 3.98 | 7.64 |

| A8 | 3-Br | 3.15 | 4.74 |

| A10 | 2-CF3 | 2.65 | 5.88 |

Data sourced from a study on novel sulfonamide derivatives as bactericides. nih.gov

Influence of Substituent Effects on Biological Activity and Isoform Selectivity

The nature and position of substituents on the piperidine-sulfonamide scaffold play a pivotal role in determining not only the biological activity but also the selectivity towards different isoforms of a target enzyme or receptor.

In the context of enzyme inhibition, substituent effects are paramount for achieving isoform selectivity. For instance, in the development of carbonic anhydrase inhibitors, specific substitutions on the sulfonamide-bearing scaffold can lead to preferential binding to one isoform over others. A study on coumarin (B35378) sulfonamides demonstrated that the introduction of thiazole (B1198619) and methyl pyrimidine (B1678525) substitutions on the benzenesulfonyl ring enhanced both anticancer activity and carbonic anhydrase inhibition. mdpi.com

The development of N-alkyl sulfonamides has been explored for various therapeutic areas. The process of N-alkylation, such as the introduction of an ethyl group onto the piperidine nitrogen, can significantly alter the compound's pharmacological profile. researchgate.net This modification can impact factors like receptor binding affinity, metabolic stability, and pharmacokinetic properties.

The table below illustrates the α-amylase inhibitory activity of a selection of piperazine sulfonamide analogs, showcasing the impact of different substituents:

| Compound | Substituent on Sulfonamide Moiety | IC50 (μM) |

| 1 | 4-Methylphenyl | 2.348 ± 0.444 |

| 2 | 2,4-Dichlorophenyl | 2.064 ± 0.04 |

| 3 | 2,4,6-Trichlorophenyl | 1.571 ± 0.05 |

| 7 | 4-Bromophenyl | 2.118 ± 0.204 |

| Standard | Acarbose | 1.353 ± 0.232 |

Data sourced from a study on piperazine sulfonamide analogs as α-amylase inhibitors. nih.gov

Optimization Strategies for Enhanced Potency and Target Specificity in Piperidine-Sulfonamide Derivatives

The optimization of lead compounds is a critical step in drug discovery, aiming to enhance potency, improve selectivity, and refine pharmacokinetic and pharmacodynamic properties. For piperidine-sulfonamide derivatives, several strategies have been effectively employed.

One common approach is fragment-based drug discovery (FBDD), where small molecular fragments are identified and then elaborated upon to create more potent and selective inhibitors. acs.org This can involve the systematic addition of functional groups to the piperidine or sulfonamide moieties to probe for favorable interactions within the target's binding site. A modular platform for the three-dimensional elaboration of fragment hits can accelerate this process. acs.org

Another key strategy is the hybridization of the piperidine-sulfonamide scaffold with other pharmacophores known to have affinity for the target of interest. For example, the hybridization of benzene sulfonamides with piperazine derivatives has been investigated to create compounds with both antioxidant and enzyme inhibitory activities. nih.gov

A hit-to-lead expansion campaign for N-piperidinyl-benzimidazolones as inhibitors of 8-oxo-guanine DNA glycosylase 1 (OGG1) provides a relevant example of an optimization process. nih.gov This involved synthesizing a library of analogs with various substitutions to improve potency and selectivity. X-ray crystallography was used to understand the binding mode of the most potent compounds, guiding further structural modifications. nih.gov Such structure-based design is a powerful tool for optimization.

The synthesis of 1,4-disubstituted piperidine derivatives as antimalarial agents also highlights effective optimization strategies. nih.gov By creating a library of compounds with diverse substituents at the 1 and 4 positions of the piperidine ring, researchers were able to identify molecules with potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov This demonstrates the value of exploring a wide chemical space around a core scaffold.

Enzymatic Inhibition Profiles and Underlying Mechanisms of Piperidine Sulfonamide Analogs

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy, particularly in the management of Alzheimer's disease. The core principle of this strategy is to enhance cholinergic neurotransmission by preventing the breakdown of the neurotransmitter acetylcholine. Research has shown that various derivatives of piperidine (B6355638) are effective inhibitors of these enzymes.

For instance, a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives has been synthesized and evaluated for their anti-AChE activity. Among these, the compound known as E2020 (Donepezil) emerged as a highly potent inhibitor of AChE with an IC50 value of 5.7 nM. nih.gov Notably, this compound demonstrated a 1250-fold greater selectivity for AChE over BChE. nih.gov The structure-activity relationship (SAR) studies of these analogs revealed that the indanone moiety could effectively replace the 2-isoindoline group without a significant loss of inhibitory potency. nih.gov

Furthermore, hybrid compounds of benzene (B151609) sulfonamide with piperazine (B1678402) have been investigated for their cholinesterase inhibitory potential. While these are piperazine rather than piperidine derivatives, the findings offer relevant insights. In one study, certain compounds showed good inhibitory activity against both AChE and BChE, with IC50 values in the millimolar range. nih.gov Specifically, for AChE, compound 5 had an IC50 of 1.003 mM, and for BChE, compounds 2 and 5 both had an IC50 of 1.008 mM. nih.gov

While direct inhibitory data for 1-Ethylpiperidine-4-sulfonamide on cholinesterases is not available, the established activity of other piperidine-containing molecules suggests that this structural motif is a viable scaffold for designing cholinesterase inhibitors.

Table 1: Cholinesterase Inhibition by Piperidine and Related Analogs

| Compound/Analog Type | Target Enzyme | IC50 Value | Selectivity | Reference |

|---|---|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | AChE | 5.7 nM | 1250-fold for AChE over BChE | nih.gov |

| Benzene sulfonamide-piperazine hybrid (Compound 5) | AChE | 1.003 mM | Not Specified | nih.gov |

| Benzene sulfonamide-piperazine hybrid (Compound 2) | BChE | 1.008 mM | Not Specified | nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release. The piperidine and sulfonamide moieties are recognized pharmacophores in the design of DPP-4 inhibitors.

A review of the literature indicates that sulfonamide derivatives of piperidine-3-carbonitrile have been designed and synthesized, showing promising DPP-4 inhibitory activity. wisdomlib.org One such derivative demonstrated an IC50 of 41.17 nM, which is comparable to the standard drug vildagliptin. wisdomlib.org Structure-activity relationship (SAR) analyses have highlighted the importance of the nitrile group at the P1 site for potent DPP-4 inhibition. wisdomlib.org

Furthermore, research on sulfonamide derivatives of both pyrrolidine (B122466) and piperidine as anti-diabetic agents has been reported. In one study, a piperidine-based sulfonamide derivative was identified as a potent DPP-4 inhibitor with an IC50 value of 41.17 nM. nih.gov This underscores the potential of the piperidine-sulfonamide scaffold in developing effective DPP-4 inhibitors.

While no specific studies on the DPP-4 inhibitory activity of "1-Ethylpiperidine-4-sulfonamide" were identified, the consistent efficacy of analogous structures suggests this is a promising area for future investigation.

Table 2: DPP-4 Inhibition by Piperidine-Sulfonamide Analogs

| Compound/Analog Type | IC50 Value | Key Structural Feature | Reference |

|---|---|---|---|

| Piperidine-3-carbonitrile sulfonamide derivative | 41.17 nM | Nitrile group at P1 site | wisdomlib.org |

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in the conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid. Elevated levels of cortisol are associated with metabolic syndrome, making 11β-HSD1 a therapeutic target for conditions like type 2 diabetes and obesity.

Research into inhibitors for this enzyme has explored various chemical scaffolds, including those containing piperidine and sulfonamide groups. For example, a series of piperazine sulfonamides were developed and evaluated as potent and selective 11β-HSD1 inhibitors. nih.gov While these are piperazine-based, the sulfonamide component is a key feature.

More directly relevant, cyclic sulfamide (B24259) and sulfonamide derivatives have been synthesized and shown to be effective inhibitors of 11β-HSD1. nih.gov In one study, a series of cyclic sulfonamide derivatives were prepared, and some compounds exhibited potent inhibition of human 11β-HSD1 with IC50 values in the nanomolar range. nih.gov For instance, an N-phenylsubstituted cyclic sulfamide with an adamantylcarboxamide (compound 13c) showed an IC50 of 17 nM for human 11β-HSD1. nih.gov

Although specific inhibitory data for "1-Ethylpiperidine-4-sulfonamide" against 11β-HSD1 is not available, the proven efficacy of related sulfonamide structures suggests that this class of compounds holds potential as 11β-HSD1 inhibitors.

Table 3: 11β-HSD1 Inhibition by Sulfonamide Analogs

| Compound/Analog Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Piperazine sulfonamides | 11β-HSD1 | Potent and selective | nih.gov |

| Cyclic sulfamide with adamantylcarboxamide (13c) | Human 11β-HSD1 | 17 nM | nih.gov |

| 2,4,6-trichlorophenyl derivative of cyclic sulfamide (13h) | Human 11β-HSD1 | 1 nM | nih.gov |

α-Amylase Enzyme Inhibition Studies

α-Amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars. Inhibiting this enzyme can delay carbohydrate absorption and consequently lower post-prandial blood glucose levels, which is a therapeutic approach for managing type 2 diabetes.

While specific studies on the α-amylase inhibitory activity of "1-Ethylpiperidine-4-sulfonamide" are not present in the reviewed literature, related structures have been investigated. A study on novel benzene sulfonamide-piperazine hybrid compounds revealed that these molecules generally showed poor inhibitory potential against the α-amylase enzyme. nih.gov

This finding suggests that while the sulfonamide and piperazine/piperidine scaffolds are versatile, their efficacy as α-amylase inhibitors may be limited or highly dependent on other structural features. Further research would be needed to determine the specific activity of 1-Ethylpiperidine-4-sulfonamide.

Dihydropteroate (B1496061) Synthase Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms. Inhibition of DHPS is the mechanism of action for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme's natural substrate, p-aminobenzoic acid (pABA).

Recent research has focused on developing novel sulfonamide derivatives to combat bacterial resistance. A study published in 2023 detailed the synthesis of novel sulfanilamide (B372717) derivatives containing a piperidine moiety. nih.gov These compounds were found to have excellent in vitro antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov

Notably, compound C4 from this series demonstrated outstanding inhibitory activity against Xoo with an EC50 value of 2.02 µg/mL, which was significantly better than commercial agents. nih.gov Biochemical assays confirmed that this compound interacts with DHPS. nih.gov The structure-activity relationship analysis indicated that the position of substituents on the benzene ring and the length of the alkyl chain attached to the piperidine nitrogen significantly influenced the antibacterial potency. nih.gov

These findings strongly suggest that the piperidine-sulfonamide scaffold is a promising framework for the development of new DHPS inhibitors. Although direct data for "1-Ethylpiperidine-4-sulfonamide" is lacking, its structural similarity to these active compounds implies it could potentially exhibit DHPS inhibitory activity.

Table 4: Dihydropteroate Synthase (DHPS) Inhibition by Piperidine-Sulfonamide Analogs

| Compound/Analog Type | Target Organism | EC50 Value | Key Finding | Reference |

|---|---|---|---|---|

| Sulfanilamide derivative with piperidine (C4) | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 µg/mL | Interacts with DHPS | nih.gov |

Non Clinical Applications and Broader Biological Activities of Piperidine Sulfonamide Derivatives

Antimicrobial and Bactericidal Applications

Piperidine-sulfonamide derivatives have emerged as promising candidates for controlling microbial growth, particularly in the context of plant pathology. Their activity against significant plant pathogens and the mechanisms underlying their bactericidal effects are areas of active investigation.

Activity against Plant Pathogens

Studies have demonstrated the efficacy of novel sulfonamide derivatives containing a piperidine (B6355638) moiety against bacterial plant diseases. These compounds have shown excellent in vitro antibacterial potency towards Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, and Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker. mdpi.comnih.govnih.gov

In one study, a series of sulfanilamide (B372717) derivatives with piperidine fragments were synthesized and evaluated. Notably, molecule C4 exhibited outstanding inhibitory activity against Xoo, with a half-maximal effective concentration (EC50) value of 2.02 µg/mL. mdpi.comnih.gov This potency was significantly greater than that of commercial bactericides such as bismerthiazol (B1226852) and thiodiazole copper. mdpi.comnih.gov Another compound, A8, from a different series, displayed the best inhibitory activity against Xac, with an EC50 value of 4.74 µg/mL. nih.gov

Further research into 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives also revealed significant antimicrobial activities against Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, which are pathogenic to tomatoes. nih.gov The nature of substitutions on the benzhydryl and sulfonamide rings was found to influence the antibacterial activity, highlighting the potential for structure-activity relationship (SAR) studies to optimize these compounds. nih.gov

Table 1: In Vitro Antibacterial Activity of Piperidine-Sulfonamide Derivatives against Plant Pathogens

| Compound/Molecule | Target Pathogen | EC50 (µg/mL) | Reference |

|---|---|---|---|

| C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | mdpi.comnih.gov |

| A8 | Xanthomonas axonopodis pv. citri (Xac) | 4.74 | nih.gov |

| Bismerthiazol (Commercial) | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 | mdpi.comnih.gov |

| Thiodiazole Copper (Commercial) | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 | mdpi.comnih.gov |

Elucidation of Antimicrobial Mechanisms of Action

Research into the mode of action of these piperidine-sulfonamide derivatives has revealed a dual mechanism. Biochemical assays have confirmed that these compounds can interact with and inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. mdpi.comnih.gov This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

In addition to targeting DHPS, these derivatives have been shown to cause irreversible damage to the bacterial cell membrane. mdpi.comnih.gov Scanning electron microscopy has visualized the destructive effect of these compounds on the cell membrane integrity of Xoo. nih.gov This membrane damage is thought to be linked to the hydrophobic nature of certain structural components of the molecules, which may alter membrane permeability and lead to bacterial cell death. nih.gov

Antiviral Research Focus

The structural features of piperidine-sulfonamide derivatives have also made them attractive candidates in antiviral research. Their potential to inhibit various viruses, including the human immunodeficiency virus (HIV), has been a subject of investigation.

HIV-1 Antiviral Activity

Piperidine derivatives have been identified as potential inhibitors of HIV-1. Certain N-aryl piperidine compounds have been shown to prevent the entry of HIV into host cells by inhibiting the binding interaction between the HIV glycoprotein (B1211001) gp120 and the cell surface receptor CD4. nih.gov Additionally, piperidinylpyrimidine derivatives have been evaluated for their ability to inhibit the activation of the HIV-1 Long Terminal Repeat (LTR). nih.gov These compounds can inhibit HIV-1 LTR transactivation induced by the viral protein Tat, suggesting a mechanism that directly targets viral gene expression. nih.gov The incorporation of a piperazine (B1678402) moiety, structurally related to piperidine, has also been noted to significantly enhance anti-HIV activity by targeting various stages of the viral life cycle, including attachment, reverse transcription, integration, and protease activity. nih.gov

Efficacy against Other Viral Targets

The antiviral research landscape for piperidine-sulfonamide derivatives extends beyond HIV-1, with studies exploring their activity against other significant viral pathogens.

Cytomegalovirus (CMV): Piperidine-4-carboxamides, which share the core piperidine ring, have been identified as inhibitors of human cytomegalovirus (CMV) replication. nih.govgenome.jp In a high-throughput screen, several unique inhibitors of CMV replication were discovered, and subsequent synthesis and testing of analogs demonstrated potent anti-CMV activity. genome.jp For instance, certain analogs inhibited CMV replication in infected human foreskin fibroblasts with EC50 values in the sub-micromolar range and exhibited a high selectivity index. genome.jp These compounds appear to act at the late stages of viral replication. genome.jp

SARS-CoV-2: Research has indicated that some piperidine derivatives possess antiviral activity against SARS-CoV-2. mdpi.comnih.gov One study on novel p97 inhibitors, which are being explored as potential antiviral agents, showed that certain compounds with a piperidine-like structure exhibited strong antiviral activity against SARS-CoV-2 at non-toxic concentrations. mdpi.com Another investigation identified a dihydrochloride (B599025) of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole derivative that completely inhibited the replication of the SARS-CoV-2 virus in vitro. nih.gov

Avian Influenza H5N1: While specific studies on piperidine-sulfonamide derivatives against the avian influenza H5N1 virus are not extensively documented in the reviewed literature, the broader class of piperidine derivatives has been investigated for anti-influenza activity. Studies on N-substituted piperidines have shown efficacy against the influenza A/H1N1 virus. Given the structural similarities and the recognized antiviral potential of the piperidine scaffold, exploring its derivatives against H5N1 remains a plausible area for future research.

Anticancer and Antiproliferative Potential

The piperidine-sulfonamide framework has also been a foundation for the development of compounds with significant anticancer and antiproliferative properties. These derivatives have been shown to induce cytotoxic effects in various cancer cell lines through mechanisms that include the induction of oxidative stress. genome.jp

A library of piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydroisoquinolines, was synthesized and found to induce oxidative stress and glutathione (B108866) depletion in melanoma and leukemia cells. genome.jp Several of these compounds exhibited potent cytotoxic effects with low micromolar EC50 values on K562 leukemia cells. genome.jp One lead compound was found to be active against a panel of 24 different cancer cell lines, including those from leukemia, melanoma, glioblastoma, and cancers of the liver, breast, and lung. genome.jp

Furthermore, the piperidine moiety itself is a constituent of numerous natural and synthetic compounds with demonstrated anticancer activity. Piperidine derivatives have been shown to inhibit the proliferation of prostate cancer cells and induce apoptosis by modulating the expression of key regulatory proteins. The versatility of the piperidine scaffold allows for its incorporation into various molecular architectures, leading to the development of novel anticancer agents.

Table 2: Anticancer Activity of a Lead Piperidine-Sulfonamide Derivative

| Cancer Type | Activity | Reference |

|---|---|---|

| Leukemia | Active | genome.jp |

| Melanoma | Active | genome.jp |

| Glioblastoma | Active | genome.jp |

| Liver Cancer | Active | genome.jp |

| Breast Cancer | Active | genome.jp |

| Lung Cancer | Active | genome.jp |

Targeting pH Regulation Systems in Tumor Cells

A hallmark of solid tumors is a dysregulated pH gradient, characterized by an acidic extracellular microenvironment and a neutral or slightly alkaline intracellular pH (pHi). This reversed pH gradient is crucial for tumor cell survival, proliferation, and invasion. Consequently, targeting the protein systems responsible for this pH regulation, such as carbonic anhydrases (CAs) and the Na+/H+ exchanger (NHE1), has become a promising strategy in oncology research. nih.govnih.gov Piperidine-sulfonamide derivatives have been investigated as inhibitors of these systems.

The primary sulfonamide group is a well-established zinc-binding group, making it an ideal candidate for inhibiting metalloenzymes like carbonic anhydrases. nih.govmdpi.com Research has focused on developing selective inhibitors for tumor-associated isoforms, particularly the transmembrane hCA IX and hCA XII, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment. nih.govnih.gov

In one study, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized. nih.gov Several of these compounds demonstrated potent, low-nanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII. nih.gov For instance, compounds 6 , 16 , and 20 from this series showed sub-nanomolar inhibitory activity against hCA IX. nih.gov The selectivity of these compounds is attributed to specific interactions within the active sites of the cancer-related isoforms. nih.gov Similarly, other research has explored benzenesulfonamide (B165840) derivatives incorporating piperidinyl-hydrazidoureido moieties, which also showed potent inhibitory activity against hCA IX and XII. nih.gov These findings highlight the potential of the piperidine-sulfonamide scaffold as a starting point for developing agents that can disrupt pH regulation in cancer cells. nih.govnih.gov

Table 1: Inhibitory Activity of Piperidine-Sulfonamide Derivatives against Tumor-Associated Carbonic Anhydrases

| Compound ID | Target Isoform | Inhibitory Constant (Kᵢ) | Reference |

|---|---|---|---|

| Compound 6 | hCA IX | 0.9 nM | nih.gov |

| Compound 11 | hCA IX / hCA XII | Potent activity and high selectivity | nih.gov |

| Compound 15 | hCA IX / hCA XII | Potent activity and high selectivity | nih.gov |

| Compound 16 | hCA IX | 0.8 nM | nih.gov |

| Compound 20 | hCA IX | 0.9 nM | nih.gov |

Antidiabetic Research

The piperidine-sulfonamide framework has been extensively studied in the context of type 2 diabetes, a metabolic disorder characterized by insulin (B600854) resistance and hyperglycemia. pensoft.netnih.gov Research has focused on the ability of these compounds to modulate key proteins involved in glucose regulation.

Modulation of Insulin-Inhibiting Protein Receptors

A validated strategy for managing type 2 diabetes is the inhibition of the dipeptidyl peptidase-IV (DPP-IV) enzyme. nih.govsrce.hr DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). pensoft.netsrce.hr By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn stimulates insulin secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control. pensoft.netresearchgate.net

Several studies have reported the design and synthesis of piperidine and piperazine sulfonamide derivatives as DPP-IV inhibitors. pensoft.netnih.govnih.govnih.gov In one study, sulfonamide derivatives of piperidine-3-carbonitrile demonstrated significant DPP-IV inhibitory activity, comparable to the standard drug Vildagliptin. nih.govmdpi.com Another series of piperazine sulfonamides showed in vitro inhibitory activity against DPP-IV, with structure-activity relationships indicating that the presence of electron-withdrawing groups on the phenylsulfonyl moiety enhanced activity. srce.hrnih.gov For example, 1,4-bis(phenylsulfonyl) piperazine derivatives with chloro-substitutions showed better inhibition than those with methyl groups. srce.hrnih.gov

Beyond DPP-IV, protein-tyrosine phosphatase 1B (PTP1B) is another key negative regulator of the insulin signaling pathway, and its inhibition is considered a valuable antidiabetic and anti-obesity strategy. nih.gov While much of the work on sulfonamide-based PTP1B inhibitors has focused on other scaffolds, such as benzimidazole (B57391) sulfonamides, it establishes the principle that the sulfonamide group can be directed to target insulin-inhibiting protein receptors. nih.gov

Table 2: Activity of Piperidine/Piperazine Sulfonamide Derivatives as DPP-IV Inhibitors

| Compound Class | Target | Finding | Reference |

|---|---|---|---|

| Sulfonamide derivatives of piperidine-3-carbonitrile | DPP-IV | Activity comparable to standard drug Vildagliptin. | nih.govmdpi.com |

| Piperazine oxadiazole sulfonamides (e.g., Compound 8h) | DPP-IV | Showed 27.32% inhibition at 10µmol L⁻¹ and reduced serum glucose in vivo. | pensoft.net |

| 1,4-bis(phenylsulfonyl) piperazine derivatives | DPP-IV | In vitro inhibition ranging from 11.2% to 22.6% at 100 µmol L⁻¹. | nih.gov |

| Piperidine sulfonamide derivative (Compound 9a) | DPP-IV | Most potent in its series with an IC₅₀ of 41.17 nM. | nih.gov |

Contribution to Glucose Homeostasis Regulation

The modulation of insulin-inhibiting proteins by piperidine-sulfonamide derivatives directly contributes to the regulation of glucose homeostasis. pensoft.netnih.gov By inhibiting DPP-IV, these compounds enhance the body's natural glucose-lowering mechanisms mediated by incretin hormones. pensoft.net One study with a piperazine sulfonamide derivative, compound 8h , demonstrated that it decreased blood glucose excursion in a dose-dependent manner during an oral glucose tolerance test (OGTT) in rats. pensoft.netresearchgate.net Chronic treatment with this compound also resulted in a reduction in serum glucose levels in streptozotocin-induced diabetic rats. pensoft.netresearchgate.net

In addition to DPP-IV inhibition, piperidine derivatives have been shown to influence other pathways related to glucose control. For instance, certain piperidine-substituted chalcones have demonstrated the ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion, which can help reduce postprandial blood glucose spikes. nih.gov Other research has explored piperazine sulfonamides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone (B1669442) to active cortisol. nih.gov Selective inhibition of 11β-HSD1 has been shown to be effective in treating hyperinsulinemia, a condition closely linked to insulin resistance and dysregulated glucose homeostasis. nih.gov

Neurological Research Endeavors

The piperidine-sulfonamide scaffold has also been a fruitful area of investigation for discovering ligands that target central nervous system (CNS) receptors, particularly for conditions like Alzheimer's disease and schizophrenia. nih.govlookchem.com

Serotonin (B10506) Receptor Modulation (e.g., 5-HT₆ and 5-HT₇ Antagonism)

The serotonin 5-HT₆ and 5-HT₇ receptors, found predominantly in the CNS, are implicated in cognitive processes and mood regulation. nih.govnih.gov Antagonism of these receptors is a therapeutic strategy being explored for the treatment of cognitive deficits associated with neurological and psychiatric disorders. lookchem.comnih.gov

Aryl sulfonamides incorporating a piperidine or piperazine ring have emerged as a potent class of 5-HT₆ receptor antagonists. lookchem.com One study reported a series of novel aryl aminosulfonamides with potent antagonistic activity, with Kₑ values in the low nanomolar range (0.02–10 nM). lookchem.com The lead compound from this series, 11m , not only showed high potency and selectivity but was also active in animal models of cognition. lookchem.com Another novel scaffold, 7-arylsulfonyl substituted benzofuropiperidine, was also identified as a source of selective and brain-penetrant 5-HT₆ antagonists. nih.gov

Similarly, piperazine-sulfonamide derivatives have been developed as potent 5-HT₇ receptor antagonists. nih.gov A series of N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] sulfonamides were synthesized and evaluated, with most compounds showing IC₅₀ values between 12 and 580 nM. nih.gov Compound 3c from this series displayed high activity at the 5-HT₇ receptor and good selectivity over other serotonin receptor subtypes (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₆). nih.gov These findings underscore the utility of the piperidine-sulfonamide core in designing potent and selective modulators of serotonin receptors for neurological research.

Table 3: Activity of Piperidine/Piperazine Sulfonamide Derivatives as Serotonin Receptor Antagonists

| Compound Class/ID | Target Receptor | Activity | Reference |

|---|---|---|---|

| Aryl aminosulfonamides | 5-HT₆ | Kₑ values in the range of 0.02–10 nM. | lookchem.com |

| Compound 11m | 5-HT₆ | Potent antagonist, active in animal cognition models. | lookchem.com |

| 7-Arylsulfonyl substituted benzofuropiperidines | 5-HT₆ | Selective, orally bioavailable, brain penetrant antagonists. | nih.gov |

| N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] sulfonamides | 5-HT₇ | IC₅₀ values ranging from 12 to 580 nM. | nih.gov |

| Compound 3c | 5-HT₇ | Good activity and selectivity over other 5-HT receptors. | nih.gov |

Impact on Cognitive Function and Neuropsychiatric Disorders

The piperidine and sulfonamide moieties are integral components in the development of compounds aimed at treating cognitive deficits and neuropsychiatric disorders, particularly neurodegenerative diseases like Alzheimer's. Research into piperidine derivatives has shown their potential as potent cognition-enhancing drugs. nih.gov For instance, modifying the piperazine ring in previously identified nootropic drugs to create 4-aminopiperidine (B84694) analogues resulted in compounds that maintained high activity in enhancing cognition. nih.gov

Furthermore, piperidine N-arylsulfonamides have been designed and developed as gamma-secretase inhibitors. These inhibitors are capable of lowering Amyloid-beta (Aβ) levels, which are implicated in the pathology of Alzheimer's disease. nih.gov The development of small, conformationally restricted versions of these compounds has been a strategy to identify potential oral treatments for this neurodegenerative condition. nih.gov

Sulfonamide derivatives have also been explored as cholinesterase inhibitors, which can improve memory and cognitive function. mdpi.com Studies on sulfonamide-based butyrylcholinesterase (BChE) inhibitors have demonstrated their ability to ameliorate scopolamine-induced amnesia in animal models, indicating a potential role in managing memory impairment. mdpi.com The inhibition of β-secretase (BACE-1), a key enzyme in the production of neurotoxic Aβ, is another promising therapeutic strategy for Alzheimer's disease. acs.org Diverse structural frameworks, including those incorporating sulfonamide and piperidine-like structures, have been developed as BACE-1 inhibitors. acs.org

Table 1: Piperidine-Sulfonamide Derivatives in Neuropsychiatric Research

| Compound Class | Target/Mechanism | Potential Application | Reference |

|---|---|---|---|

| 4-Aminopiperidine Analogues | Nootropic activity | Cognition Enhancement | nih.gov |

| Piperidine N-arylsulfonamides | Gamma-secretase inhibition | Alzheimer's Disease | nih.gov |

| Sulfonamide-based BChE Inhibitors | Butyrylcholinesterase inhibition | Memory Impairment | mdpi.com |

| Various Heterocyclic Derivatives | BACE-1 inhibition | Alzheimer's Disease | acs.org |

Anti-inflammatory Investigations

Sulfonamide derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory effects. nih.govmdpi.com Research has focused on designing and synthesizing novel sulfonamide-containing compounds to explore their potential in managing inflammation. For example, a series of ethyl pyrazole (B372694) derivatives featuring a terminal sulfonamide moiety was synthesized and tested for anti-inflammatory effects. nih.gov These compounds were evaluated for their ability to inhibit the production of inducible nitric oxide and prostaglandin (B15479496) E2, key mediators in the inflammatory process. nih.gov

Similarly, novel benzenesulfonamide derivatives have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. mdpi.com In studies using a carrageenan-induced paw edema model in rats, these compounds showed a potent ability to reduce inflammation, outperforming standard drugs like indomethacin (B1671933) in some cases. mdpi.com The mechanism of action for these derivatives appears to involve the suppression of pro-inflammatory cytokines and oxidative stress markers. mdpi.com The structural framework of N-ethyl piperidine has also been incorporated into benzophenone (B1666685) ether analogues, which have been evaluated as orally active anti-inflammatory agents. sigmaaldrich.com

Table 2: Anti-inflammatory Activity of Piperidine and Sulfonamide Derivatives

| Compound Class | Key Findings | Model System | Reference |

|---|---|---|---|

| Ethyl Pyrazole Sulfonamide Derivatives | Inhibition of nitric oxide and prostaglandin E2 | In vitro assays | nih.gov |

| Benzenesulfonamide Derivatives | Reduction of pro-inflammatory cytokines and oxidative stress | Carrageenan-induced rat paw edema | mdpi.com |

| Benzophenone-N-ethyl piperidine ether analogues | Orally active anti-inflammatory agents | Comparative studies with standard drugs | sigmaaldrich.com |

Other Reported Biological Activities (e.g., Antifungal, Antimalarial, Insect Growth Regulatory Properties)

Beyond their effects on the central nervous system and inflammation, piperidine-sulfonamide derivatives have been investigated for a variety of other biological activities.

Antifungal Properties: The search for new, effective fungicides for crop protection has led to the development of novel piperidine-containing derivatives. nih.gov For instance, thymol (B1683141) derivatives incorporating a sulfonamide moiety have shown remarkable in vitro antifungal activity against plant pathogenic fungi like Phytophthora capsici and Sclerotinia sclerotiorum. nih.gov Some of these compounds demonstrated efficacy superior to commercial fungicides. nih.gov Similarly, piperidine-4-carbohydrazide (B1297472) derivatives have exhibited excellent inhibitory effects against agriculturally significant fungi such as Rhizoctonia solani and Verticillium dahliae. acs.org The mechanism for some of these compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. acs.org Furthermore, certain 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have shown significant antimicrobial activity against fungal pathogens of tomato plants. nih.gov